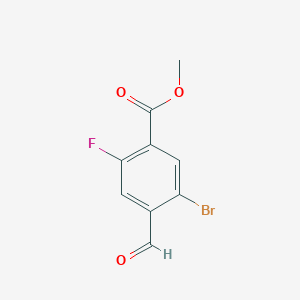![molecular formula C32H30N2O2 B15251441 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- CAS No. 71335-92-7](/img/structure/B15251441.png)
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its two amino groups attached to the anthracenedione core, each linked to a 4-(1-methylethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione and 4-(1-methylethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as toluene or xylene.
Procedure: The 9,10-anthracenedione is reacted with 4-(1-methylethyl)aniline in a 1:2 molar ratio. The mixture is heated to promote the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent recovery, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often involve halogenating agents or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation.
Anthracene Derivatives: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with different substituents.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with methylamino groups.
9,10-Anthracenedione, 1-hydroxy-: A hydroxylated anthraquinone derivative.
Uniqueness
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
71335-92-7 |
|---|---|
Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,5-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-11-15-23(16-12-21)33-27-9-5-7-25-29(27)31(35)26-8-6-10-28(30(26)32(25)36)34-24-17-13-22(14-18-24)20(3)4/h5-20,33-34H,1-4H3 |
InChI Key |
XMZQPOLSQHYOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


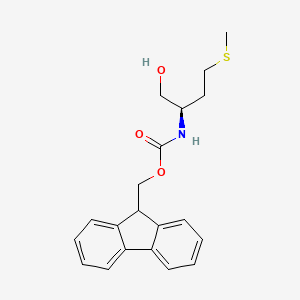

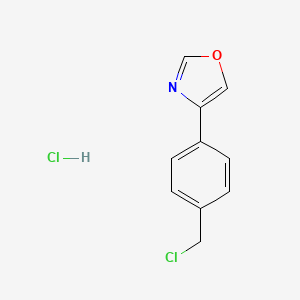
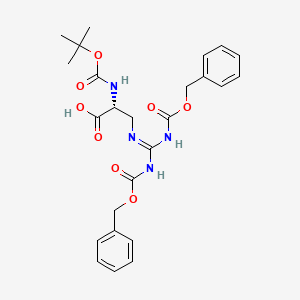
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
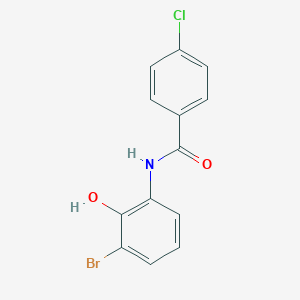

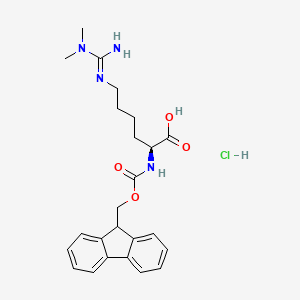

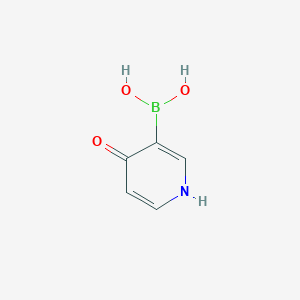
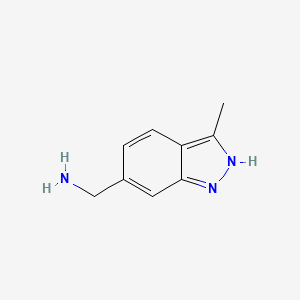
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
